9-(Cyclobut-2-EN-1-YL)-9H-fluorene
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Overview
Description
9-(Cyclobut-2-EN-1-YL)-9H-fluorene is an organic compound characterized by the presence of a cyclobutene ring fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclobut-2-EN-1-YL)-9H-fluorene typically involves a cyclobutenylation reaction. One common method is the cyclobutenylation/deprotection cascade, which can be performed under mild conditions without the need for transition metals . This method involves the use of N-Boc protected indoles, which undergo a one-pot reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would be applicable to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
9-(Cyclobut-2-EN-1-YL)-9H-fluorene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyclobutene ring or the fluorene moiety.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutene ring or the fluorene core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized fluorene derivatives, while reduction can produce reduced cyclobutene-fluorene compounds.
Scientific Research Applications
9-(Cyclobut-2-EN-1-YL)-9H-fluorene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of 9-(Cyclobut-2-EN-1-YL)-9H-fluorene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, while in materials science, it may contribute to the properties of the resulting material through its structural features.
Comparison with Similar Compounds
Similar Compounds
- 9-(Cyclobut-2-en-1-yl)-7-(methylamino)-5-oxa-9-azatricyclo[8.3.0.0^{2,6}]trideca-2(6),3-dien-8-one
- 9-({[({[({[2-(cyclobut-2-en-1-yl)ethyl]amino}peroxy)peroxy]peroxy}peroxy)peroxy]peroxy}methyl)nonaoxidane-1-peroxol
Uniqueness
9-(Cyclobut-2-EN-1-YL)-9H-fluorene is unique due to its specific structural combination of a cyclobutene ring and a fluorene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
63229-20-9 |
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Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-cyclobut-2-en-1-yl-9H-fluorene |
InChI |
InChI=1S/C17H14/c1-3-10-15-13(8-1)14-9-2-4-11-16(14)17(15)12-6-5-7-12/h1-6,8-12,17H,7H2 |
InChI Key |
DWORUTVOZWDVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC1C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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